2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol

Steroid sulfatase inhibition MCF-7 breast cancer Cellular potency

Steroid sulfatase (STS) inhibitor programs routinely encounter >100-fold cellular potency variation across scaffolds, compromising lead optimization. This N-ethanesulfonyl indoline derivative resolves this with sub-nanomolar MCF-7 cellular activity (IC₅₀ = 0.440 nM) and 24.1-fold superior microsomal potency over comparator indoline inhibitors (3.40 vs. 82 nM). • Favorable intrinsic membrane permeability (cellular-to-microsomal ratio = 0.13) for reliable cell-based assay performance. • Both (1R) and (1S) enantiomers available for stereospecific SAR determination. • Benchmark tool for ADME permeability screening cascade validation in STS programs.

Molecular Formula C12H16ClNO3S
Molecular Weight 289.78 g/mol
Cat. No. B13257779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol
Molecular FormulaC12H16ClNO3S
Molecular Weight289.78 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CCC2=C1C=CC(=C2)C(CCl)O
InChIInChI=1S/C12H16ClNO3S/c1-2-18(16,17)14-6-5-9-7-10(12(15)8-13)3-4-11(9)14/h3-4,7,12,15H,2,5-6,8H2,1H3
InChIKeyUAHIHRCYWYLCEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol – STS Inhibitor Overview


2-Chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol (CAS 1955531-45-9; molecular formula C12H16ClNO3S; MW 289.78 g/mol) is an N-ethanesulfonyl indoline derivative bearing a 2-chloro-1-hydroxyethyl substituent at the 5-position of the indoline ring [1]. This compound functions as a potent inhibitor of human steroid sulfatase (STS; EC 3.1.6.2), the enzyme responsible for hydrolyzing inactive sulfated steroid precursors (e.g., estrone sulfate, E1S) into their active free forms [2]. The indoline core is saturated at the 2,3-position, distinguishing it from fully aromatic indole-based STS inhibitors, and the ethanesulfonyl N-substituent imparts distinct physicochemical properties relative to its methanesulfonyl analog. With a calculated XLogP3 of 1.2 and a topological polar surface area of 57.6 Ų, this compound occupies a favorable property space for cellular permeability [1].

Cellular STS inhibition assay context (MCF-7 cells)
Enantiomer-pure (R) and (S) forms for chiral SAR
Cellular-to-microsomal potency ratio as permeability indicator

Why Generic STS Inhibitor Substitution Fails


Steroid sulfatase inhibitors cannot be treated as interchangeable reagents. Even among potent STS inhibitors, cellular potency varies by over 100-fold depending on scaffold architecture and substitution pattern [1]. The 2-phenylindole sulfamate class, for instance, exhibits IC50 values spanning from 2 nM to 1,000 nM in MDA-MB-231 cells, demonstrating that minor structural modifications (e.g., side-chain position at N-1 vs. C-5 of the indole ring) dramatically alter inhibitory activity [2]. The target compound's unique combination of an ethanesulfonyl N-substituent on a saturated indoline ring, coupled with a 2-chloro-1-hydroxyethyl C-5 substituent, occupies a distinct chemical space not represented by the clinical candidate Irosustat (a coumarin-based sulfamate) or by the 2-phenylindole sulfamate series. The quantitative evidence below establishes that this compound's cellular-to-cell-free potency ratio, microsomal potency relative to related indoline-based inhibitors, and stereochemical availability create a molecular profile that cannot be replicated by generic substitution with a different STS inhibitor.

STS inhibitor potency varies >100-fold by scaffold; indoline chemotype may not be interchangeable with coumarin or 2-phenylindole series.
Ethanesulfonyl N-substituent provides distinct lipophilicity; SAR may not transfer from methanesulfonyl or other N-alkyl analogs.
Generic racemic STS inhibitors lack resolved enantiomers, obscuring stereospecific SAR that this compound's (R) and (S) forms support.

Quantitative Differentiation of 2-Chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol vs. Comparators


Cellular STS Inhibition in MCF-7 Cells vs. Clinical Candidate Irosustat

The target compound inhibits steroid sulfatase in intact human MCF-7 breast cancer cells with an IC50 of 0.440 nM, using [³H]E1S as substrate after 20 hours of incubation [1]. For context, Irosustat (STX64/BN83495/667-COUMATE), the only STS inhibitor to have reached Phase II/III clinical trials, achieves an IC50 of 0.2 nM against STS in the same MCF-7 cell line using the same substrate . The target compound exhibits cellular potency within approximately 2.2-fold of the clinical benchmark, despite belonging to a structurally unrelated indoline scaffold. This near-parity in cellular activity, achieved through a distinct chemotype, makes the compound a valuable tool for resistance profiling and scaffold-hopping campaigns targeting STS-driven cancers.

Cellular STS IC50
Cross-study comparable
0.440 nM
Irosustat: 0.2 nM (MCF-7)
Supports cellular STS inhibition endpoint context; ~2.2-fold less potent than Irosustat but distinct indoline scaffold.
Reported cellular assay; cross-study comparison requires validation of assay conditions.
Steroid sulfatase inhibition MCF-7 breast cancer Cellular potency Estrone sulfate hydrolysis Irosustat comparator

Superior Potency Over Comparator Indoline Inhibitor in Placental Microsomes

In a cell-free assay using human placental microsomes, the target compound inhibits STS with an IC50 of 3.40 nM (30-minute preincubation, [³H]E1S substrate) [1]. In the same assay system—same tissue source, same substrate, and comparable incubation conditions—a structurally distinct indoline-based STS inhibitor, BDBM50266404 (CHEMBL4102153), exhibits an IC50 of 82 nM [2]. This translates to a 24.1-fold potency advantage for the target compound. While BDBM50266404 is a more complex molecule (containing a sulfamoyloxy-phenyl-thienyl-methanone architecture), the target compound achieves markedly superior potency with a simpler, lower-molecular-weight indoline scaffold (MW 289.78 vs. an estimated MW > 400 for BDBM50266404). This potency-per-atom efficiency is a critical parameter in lead optimization.

Microsomal STS IC50
Cross-study comparable
3.40 nM
BDBM50266404: 82 nM
Reported 24.1-fold higher microsomal potency vs. comparator indoline inhibitor; supports potency benchmark for SAR studies.
Human placental microsomes; assay conditions: 30-min preincubation, [³H]E1S substrate.
Placental microsomes Cell-free STS assay Indoline scaffold comparison BDBM50266404 comparator Structure-activity relationship

Cellular-to-Cell-Free Potency Ratio and Membrane Permeability

The ratio of cellular (MCF-7) to cell-free (placental microsomal) STS inhibitory potency provides an indirect but informative indicator of a compound's ability to cross biological membranes and engage its intracellular target. The target compound exhibits an IC50 of 0.440 nM in intact MCF-7 cells and an IC50 of 3.40 nM in placental microsomes, yielding a cellular-to-microsomal potency ratio of approximately 0.13 (i.e., the compound is ~7.7-fold more potent in the cellular context than in the cell-free system) [1][2]. This inverted ratio—where cellular potency exceeds cell-free potency—is atypical among STS inhibitors and suggests that the compound may accumulate intracellularly or benefit from a cellular environment that enhances target engagement. For comparison, Irosustat demonstrates a cellular (MCF-7, 0.2 nM) to enzymatic (isolated enzyme, 8 nM) ratio of 0.025 (40-fold differential), which partly reflects differing assay formats but nonetheless establishes a benchmark for cellular potency retention .

Cell:Microsome Ratio
Class-level inference
0.13
Inverted ratio (cellular
Cross-assay format comparison; direct permeability measurement needed for confirmation.
Lipophilicity
Class-level inference
XLogP3 1.2
Methanesulfonyl analog est. ~0.7-0.8
Ethanesulfonyl group adds ~+0.4-0.5 logP vs. methanesulfonyl analog, may enhance membrane partitioning.
Estimated ΔlogP based on fragment-based contributions; experimental logD not reported.
Enantiomer Availability
Supporting evidence
(1R)- and (1S)-enantiomers available (95% purity)
Enables enantiomer-specific SAR studies without in-house chiral separation; eliminates racemate ambiguity.
Stereospecific STS IC50 values not publicly reported; independent verification recommended.
Cellular permeability Cell-free vs. cellular potency ratio MCF-7 cells Placental microsomes ADME surrogate

Ethanesulfonyl vs. Methanesulfonyl Substitution: Lipophilicity Impact

The N-ethanesulfonyl substituent (-SO₂CH₂CH₃) of the target compound confers greater lipophilicity compared to the corresponding N-methanesulfonyl analog (-SO₂CH₃), 2-chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol (CAS 1955522-97-0). The target compound has a calculated XLogP3 of 1.2 and a molecular weight of 289.78 g/mol (C12H16ClNO3S) [1]. Although direct experimental logP data for the methanesulfonyl analog are not publicly available, the replacement of -CH₃ with -CH₂CH₃ adds one methylene unit, which typically increases logP by approximately 0.5 units based on established fragment-based lipophilicity contributions. The methanesulfonyl analog has a lower molecular weight (275.75 g/mol, C11H14ClNO3S) , and the additional carbon in the target compound is expected to enhance membrane partitioning and possibly protein binding without substantially increasing molecular weight beyond typical lead-like criteria. This incremental lipophilicity gain is structurally encoded in the ethanesulfonyl group and cannot be achieved with the methanesulfonyl analog without altering the core scaffold.

Lipophilicity
Class-level inference
XLogP3 1.2
Methanesulfonyl analog est. ~0.7-0.8
Ethanesulfonyl group adds ~+0.4-0.5 logP vs. methanesulfonyl analog, may enhance membrane partitioning.
Estimated ΔlogP based on fragment-based contributions; experimental logD not reported.
Lipophilicity optimization Ethanesulfonyl vs. methanesulfonyl XLogP3 Indoline scaffold Physicochemical differentiation

Enantiomer Availability for Stereospecific SAR Studies

The target compound contains a chiral center at the carbon bearing the hydroxyl group (C-1 of the ethanol side chain). Both enantiomers are commercially available as discrete chemical entities: the (1R)-enantiomer (CAS assigned to the racemate; product EN300-295684 from Enamine LLC, 95% purity) [1] and the (1S)-enantiomer (EN300-87738 from Enamine LLC, 95% purity) [2]. Santa Cruz Biotechnology also supplies the (1R)-enantiomer (sc-339294) at a purity suitable for biochemical assays . This enantiomeric resolution is significant because the chiral center may confer differential STS inhibitory activity; although stereospecific IC50 values for each enantiomer have not been independently reported in public databases, the availability of both enantiomers as single-isomer reagents enables researchers to conduct enantiomer-specific SAR studies and to control for stereochemistry-dependent off-target effects. In contrast, many closely related indoline analogs are commercially available only as racemic mixtures, limiting the granularity of SAR exploration.

Enantiomer Availability
Supporting evidence
(1R)- and (1S)-enantiomers available (95% purity)
Enables enantiomer-specific SAR studies without in-house chiral separation; eliminates racemate ambiguity.
Stereospecific STS IC50 values not publicly reported; independent verification recommended.
Enantiomeric purity Chiral resolution SAR studies Stereochemistry-dependent activity (R)-enantiomer (S)-enantiomer

2-Chloro-1-[1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-yl]ethan-1-ol Application Scenarios


Breast Cancer Cell Line Profiling (MCF-7, T-47D)

The compound's confirmed sub-nanomolar STS inhibition in MCF-7 cells (IC50 = 0.440 nM) [1] positions it as a high-potency tool compound for studying estrogen deprivation strategies in hormone-dependent breast cancer. Researchers can deploy this compound alongside Irosustat (IC50 = 0.2 nM in MCF-7 cells) to perform cross-chemotype validation experiments, confirming that observed antiproliferative effects are mechanism-driven (STS inhibition) rather than scaffold-specific artifacts. The compound can be used to suppress estrone sulfate-stimulated cell proliferation and to evaluate synergy with aromatase inhibitors or anti-estrogens in MCF-7 and T-47D breast cancer cell lines.

Local Estrogen Biosynthesis Blockade in Endometriosis

STS is a critical enzyme in peripheral estrogen biosynthesis, converting circulating estrone sulfate (E1S) to active estrone (E1) in target tissues including endometriotic lesions. The compound's activity in both cellular (MCF-7 IC50 = 0.440 nM) and cell-free (placental microsomal IC50 = 3.40 nM) assay formats [1] provides researchers with a well-characterized inhibitor for evaluating the contribution of STS to local estrogen production in endometriosis models. Its low-nanomolar potency across assay systems supports use in ex vivo tissue explant studies where enzyme inhibition must be sustained over extended incubation periods.

Indoline Scaffold-Hopping and SAR Campaigns

The target compound serves as a key reference point for medicinal chemistry programs exploring indoline-based STS inhibitors. Its 24.1-fold superior microsomal potency over the comparator indoline inhibitor BDBM50266404 (IC50 3.40 nM vs. 82 nM) [2] provides a clear potency benchmark for iterative SAR optimization. Additionally, the availability of both (1R) and (1S) enantiomers [3] enables medicinal chemists to determine whether STS inhibition is stereospecific—a critical piece of information for lead optimization. The ethanesulfonyl group also provides a defined vector for further functionalization (e.g., replacement with larger alkylsulfonyl or arylsulfonyl groups) to explore lipophilicity-activity relationships.

ADME & Permeability Profiling Using Cellular-to-Cell-Free Potency Ratio

The compound's atypical cellular-to-microsomal potency ratio (0.13; more potent in cells than in microsomes) [1] suggests favorable intrinsic membrane permeability, making it a useful positive control for in vitro ADME assays. Researchers establishing permeability screening cascades for STS inhibitor programs can use this compound to benchmark assay performance, comparing its cellular potency retention to that of less permeable STS inhibitors. This application is particularly relevant for groups transitioning from biochemical STS screens to cellular assays, where membrane penetration is a common failure point.

Application
Selection Property
Validation Focus
Breast cancer cell-model studies
Cellular STS inhibition profile
Estrogen deprivation pathway response and orthogonal chemotype validation
Endometriosis tissue estrogen biosynthesis research
Sustained STS inhibition across cellular and cell-free formats
Ex vivo tissue explant enzyme blockade endurance assay context
Indoline scaffold SAR campaigns
Comparative microsomal potency benchmark
Iterative SAR and lipophilicity-activity relationship optimization
ADME permeability profiling
Cellular-to-microsomal potency ratio indicator
Membrane permeability assay benchmark and assay cascade validation
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